[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate
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Overview
Description
The compound [4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate is a complex organic molecule. It belongs to the class of iridoid monoterpenoids, which are known for their diverse biological activities and presence in various medicinal plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the cyclopentane-pyran core: This can be achieved through cyclization reactions involving appropriate starting materials, such as cyclopentane derivatives and pyran precursors.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the hydroxyl groups at specific positions on the cyclopentane and pyran rings.
Attachment of the benzoate ester: Esterification reactions are used to attach the benzoate group to the hydroxylated cyclopentane-pyran core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions
Major Products
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of ethers and amines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology
Biologically, the compound exhibits various activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Medicine
In medicine, the compound is investigated for its pharmacological effects. It is a candidate for drug development due to its bioactive properties and ability to interact with specific molecular targets .
Industry
Industrially, the compound is used in the formulation of natural health products and cosmetics. Its antioxidant properties make it a valuable ingredient in skincare products .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes, receptors, and signaling molecules, modulating their activity and leading to therapeutic outcomes. For example, its antioxidant activity involves scavenging free radicals and reducing oxidative stress, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Iridoid glycosides: Compounds like aucubin and catalpol share a similar iridoid structure but differ in their glycosidic moieties.
Secoiridoids: Compounds such as oleuropein and amarogentin have a cleaved cyclopentane ring, distinguishing them from the intact iridoid structure
Uniqueness
The uniqueness of [4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate lies in its specific arrangement of hydroxyl groups and the presence of the benzoate ester. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-21(33-18(28)11-5-3-2-4-6-11)9-13(24)22(29)7-8-30-20(17(21)22)32-19-16(27)15(26)14(25)12(10-23)31-19/h2-8,12-17,19-20,23-27,29H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDFJHVOYELKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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